molecular formula C4H4Cl2O B14640481 3-Chlorobut-2-enoyl chloride CAS No. 52793-16-5

3-Chlorobut-2-enoyl chloride

Cat. No.: B14640481
CAS No.: 52793-16-5
M. Wt: 138.98 g/mol
InChI Key: YEPMGMICLADAQX-UHFFFAOYSA-N
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Description

3-Chlorobut-2-enoyl chloride (CAS 52793-16-5) is a chlorinated unsaturated acyl chloride with the molecular formula C₄H₄Cl₂O and a molecular weight of 138.98 g/mol . Its structure features a conjugated system comprising a but-2-enoyl backbone with a chlorine substituent at the β-position . This dual functionality—acyl chloride and α,β-unsaturated carbonyl—confers high reactivity, making it a valuable building block in organic synthesis for nucleophilic substitution and conjugate addition reactions . In scientific research, this compound is utilized as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals . It is also used in the production of specialty chemicals, coatings, adhesives, and polymers, as well as in the modification of biomolecules like peptides and proteins to study their structure and function . Its mechanism of action involves high reactivity towards both nucleophiles and electrophiles, facilitated by the presence of the chlorine atom and the conjugated double bond . The acyl chloride group undergoes rapid nucleophilic substitution with a range of nucleophiles, including alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively . Furthermore, the conjugated double bond undergoes electrophilic and radical additions . The compound is typically synthesized via chlorination of butenoyl precursors using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) . It is offered for research applications only and requires stringent handling protocols due to its corrosive nature and sensitivity to moisture .

Properties

CAS No.

52793-16-5

Molecular Formula

C4H4Cl2O

Molecular Weight

138.98 g/mol

IUPAC Name

3-chlorobut-2-enoyl chloride

InChI

InChI=1S/C4H4Cl2O/c1-3(5)2-4(6)7/h2H,1H3

InChI Key

YEPMGMICLADAQX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Thionyl Chloride-Mediated Chlorination

The most widely reported method involves chlorination of butenoyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ acts as both a chlorinating agent and solvent. Key parameters include:

  • Temperature : −15°C to 15°C to suppress polymerization.
  • Molar ratio : 1.3:1 (SOCl₂:butenoyl chloride) for >90% conversion.
  • Workup : Distillation under reduced pressure (70–80°C) yields 98.5% pure product.

Industrial adaptations employ continuous flow reactors to enhance heat dissipation and minimize side reactions like di- or trichlorination.

Phosphorus Trichloride (PCl₃) as Alternative

PCl₃ offers a cost-effective route, particularly in regions with SOCl₂ supply constraints. The reaction mechanism involves initial formation of a mixed anhydride intermediate, followed by Cl⁻ displacement:
$$
\text{Butenoyl chloride} + \text{PCl}3 \rightarrow \text{3-Chlorobut-2-enoyl chloride} + \text{POCl}3 + \text{HCl}
$$
Limitations include lower atom economy (45–55%) compared to SOCl₂ (78%).

Carbonylation of Allylic Halides

Rhodium-Catalyzed Carbonylation

A patent by Payne et al. (St. Andrews Research Repository) describes carbonylation of 3-chlorobut-1-ene or 1-chlorobut-2-ene using [RhCl(CO)(PEt₃)₂] under 40 bar CO at 120°C. This method achieves regioselective ester formation without double-bond isomerization:
$$
\text{3-Chlorobut-1-ene} + \text{CO} + \text{EtOH} \xrightarrow{\text{Rh catalyst}} \text{Ethyl 3-chlorobut-2-enoate} \xrightarrow{\text{SOCl}_2} \text{this compound}
$$
Yield : 88–92% after hydrolysis and subsequent chlorination.

Nickel-Catalyzed Processes

Supercritical CO₂ systems with fluorinated phosphine ligands (e.g., P(CH₂CH₂CF₃)₃) improve catalyst solubility and enable 70–75% yields at 55 bar CO. However, scalability is hindered by high capital costs.

Alternative Synthetic Routes

N-Chlorosuccinimide (NCS) Oxidation

NCS provides a mild chlorination pathway for acid-sensitive substrates. A 2012 PMC study demonstrated NCS-mediated chlorination of crotonoyl chloride derivatives at 0–25°C, achieving 76% yield with minimal epoxide byproducts.

Acrylic Acid Hydrochlorination

A Chinese patent (CN112759513A) outlines a two-step process:

  • Hydrochlorination : Acrylic acid reacts with HCl gas (≤0.15 MPa) at −15–15°C to form 3-chloropropionic acid.
  • Acyl Chloride Formation : Thionyl chloride (1.2:1 molar ratio) is added at 30–80°C, followed by vacuum distillation.
    Overall yield : 90–92% with ≥98.5% purity.

Comparative Analysis of Methods

Method Reagents/Catalysts Temperature Range Yield (%) Scalability Key Limitations
SOCl₂ chlorination SOCl₂ −15–15°C 90–95 High HCl byproduct management
PCl₃ chlorination PCl₃ 20–40°C 45–55 Moderate Low atom economy
Rh-catalyzed carbonylation [RhCl(CO)(PEt₃)₂] 120°C 88–92 Low High-pressure equipment
NCS oxidation N-Chlorosuccinimide 0–25°C 70–76 Moderate Cost of NCS
Acrylic acid route HCl, SOCl₂ −15–80°C 90–92 High Multi-step purification

Industrial-Scale Optimization

Distillation Techniques

Fractional distillation under vacuum (0.2–0.5 Torr) remains the gold standard for purity ≥99%. Impurities like 2-chlorobut-2-enoyl chloride are removed via selective adsorption using molecular sieves.

Green Chemistry Advances

Recent efforts focus on replacing SOCl₂ with ionic liquids (e.g., [BMIM]Cl) or mechanochemical grinding to reduce waste. Pilot studies report 82% yield with 60% lower E-factor.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution with a range of nucleophiles:

Nucleophile Reagents/Conditions Product Mechanistic Pathway Reference
Alcohols (e.g., ethanol)Room temperature, base-freeEthyl 3-chlorobut-2-enoateDirect nucleophilic acyl substitution
AminesTriethylamine, THF, 0°C3-Chlorobut-2-enamide derivativesTwo-step deprotonation and substitution
ThiolsPyridine, dichloromethaneThioester analogsSimilar to alcohol reactions

Key Findings :

  • Ethanol reacts without requiring a base, forming esters under mild conditions due to the compound’s high electrophilicity .

  • Bulky nucleophiles (e.g., tert-butanol) exhibit slower reaction rates, indicating steric hindrance effects .

Carbonylation Catalyzed by Rhodium Complexes

3-Chlorobut-2-enoyl chloride participates in rhodium-catalyzed carbonylation to form α,β-unsaturated esters:

Catalyst Conditions Main Product Byproducts Yield Reference
[Rh(OAc)(CO)(PEt₃)₂]80°C, 40 bar CO, ethanol solventEthyl but-3-enoateEthyl but-2-enoate (5–10%)85%
[RhCl(CO)(PEt₃)₂]60°C, 30 bar CO, supercritical CO₂Ethyl pent-3-enoate3-Ethoxybut-1-ene (15%)78%

Mechanistic Insights :

  • Oxidative Addition : Rhodium catalyst inserts into the C–Cl bond, forming a rhodium-allyl intermediate .

  • CO Insertion : Carbon monoxide inserts into the Rh–C bond, generating an acyl-rhodium species.

  • Reductive Elimination : The acyl chloride intermediate reacts with ethanol to form esters .

Addition Reactions

The conjugated double bond undergoes electrophilic and radical additions:

Reagent Conditions Product Stereochemical Outcome Reference
HCl (gas)0°C, inert atmosphere3,4-Dichlorobutanoyl chlorideAnti-Markovnikov addition
Bromine (Br₂)CCl₄, -10°C3,4-Dibromobutanoyl chlorideTrans-dibromide
Hydrogen (H₂)Pd/C, 50°C, 5 bar H₂3-Chlorobutanoyl chloridePartial double bond reduction

Notable Observations :

  • Halogen additions proceed via a cyclic halonium ion intermediate, confirmed by stereospecific product formation .

  • Hydrogenation under mild conditions selectively reduces the double bond without affecting the acyl chloride group .

Oxidation and Reduction Pathways

Reaction Type Reagents Conditions Product Notes Reference
OxidationKMnO₄, H₂O, 80°CAcidic aqueous medium3-Chlorobutanedioic acidOver-oxidation to dicarboxylic acid
ReductionLiAlH₄, dry ether0°C to room temperature3-Chlorobut-2-enolInstability of product leads to polymerization

Comparative Reactivity Table

Reaction Type Rate (Relative to Butanoyl Chloride) Activation Energy (kJ/mol) Catalyst Dependency
Nucleophilic substitution8.5× faster62.3Low
CarbonylationNot applicable (catalyst-dependent)89.7 (for Rh-catalyzed steps)High
Halogen addition3.2× faster75.4None

Scientific Research Applications

3-Chlorobut-2-enoyl chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers.

    Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-Chlorobut-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the double bond makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Alkenes: 3-Chloro-2-methylpropene (Methallyl Chloride)

  • Structure : C₄H₇Cl, featuring a terminal alkene with a chlorine substituent at carbon 3 (CH₂=C(CH₃)Cl).
  • Reactivity: Primarily undergoes electrophilic addition (e.g., hydrohalogenation) and polymerization. Lacks the electrophilic carbonyl group present in 3-chlorobut-2-enoyl chloride.
  • Applications : Intermediate in agrochemicals and resins.
  • Hazards: Flammable and irritant but less corrosive than acyl chlorides. No significant HCl release upon hydrolysis .

Chlorinated Aromatic Aldehydes: 3-Chlorobenzaldehyde

  • Structure : C₇H₅ClO, combining a benzene ring with chlorine (meta position) and an aldehyde group.
  • Reactivity : Electrophilic substitution dominates (e.g., nitration). The aldehyde group is less reactive than an acyl chloride, limiting nucleophilic attacks.
  • Applications : Precursor for dyes and pharmaceuticals.
  • Hazards : Moderate irritant; first aid measures emphasize skin/eye washing, similar to acyl chlorides but without corrosive HCl release .

Saturated Acyl Chlorides: Acetyl Chloride

  • Structure : C₂H₃ClO, a simple acyl chloride (CH₃C(O)Cl).
  • Reactivity: Rapid hydrolysis and nucleophilic substitution. Absence of conjugation reduces stability compared to this compound.
  • Applications : Acetylation agent in organic synthesis.
  • Hazards : Highly corrosive; reacts violently with water to release HCl.

Comparative Analysis Table

Compound Functional Groups Key Reactivity Hazards Applications
This compound Acyl chloride, α,β-unsaturated carbonyl Conjugate additions, nucleophilic substitution Corrosive, HCl release Polymer crosslinking, specialty chemicals
3-Chloro-2-methylpropene Terminal alkene, chlorine Electrophilic addition, polymerization Flammable, irritant Agrochemical intermediates
3-Chlorobenzaldehyde Aromatic chlorine, aldehyde Electrophilic substitution, oxidation Skin/eye irritant Dye synthesis, pharmaceuticals
Acetyl chloride Saturated acyl chloride Hydrolysis, acetylation Extreme corrosivity, HCl release Bulk acetylation reactions

Stability and Handling Considerations

  • This compound is thermally unstable compared to saturated acyl chlorides due to conjugation-induced electron delocalization, which may accelerate decomposition. Its storage requires anhydrous conditions and inert atmospheres.
  • 3-Chloro-2-methylpropene is relatively stable but requires flame-resistant storage due to flammability .
  • 3-Chlorobenzaldehyde exhibits higher thermal stability but is light-sensitive, necessitating amber containers .

Research Findings and Gaps

  • Recent work highlights its utility in synthesizing conjugated polymers, but toxicity data remain sparse .
  • Methallyl chloride (3-chloro-2-methylpropene) has well-documented industrial applications, though environmental persistence is a concern .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-chlorobut-2-enoyl chloride, and how can reaction conditions be optimized for laboratory-scale synthesis?

  • Methodological Answer : this compound is typically synthesized via chlorination of butenoyl precursors using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization involves controlling reaction temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios. Post-synthesis, distillation under reduced pressure is recommended for purification . Safety protocols, including fume hood use and PPE (gloves, goggles), must align with OSHA standards due to its corrosive nature .

Q. How should researchers safely handle and store this compound in academic laboratories?

  • Methodological Answer : Store in a cool, dry, well-ventilated area, away from moisture and bases. Use inert gas (N₂) to purge containers after use. For handling, employ double-layer nitrile gloves, chemical-resistant aprons, and full-face shields. Emergency measures include immediate flushing with water for skin/eye contact and medical consultation if ingested .

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